molecular formula C11H12BrNO3 B12081599 Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate

Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate

Cat. No.: B12081599
M. Wt: 286.12 g/mol
InChI Key: LFUHUSPGRZHNPH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate is a pyridine derivative featuring a bromine atom at position 5, a cyclopropylmethoxy group at position 6, and a methyl ester at position 3.

Molecular Formula: C₁₂H₁₂BrNO₃ Molecular Weight: 298.14 g/mol (calculated) Key Features:

  • Bromo substituent at position 5: Enhances electrophilic substitution reactivity.
  • Cyclopropylmethoxy group at position 6: Introduces steric bulk and metabolic stability.
  • Methyl ester at position 3: Provides a handle for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate

InChI

InChI=1S/C11H12BrNO3/c1-15-11(14)8-4-9(12)10(13-5-8)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3

InChI Key

LFUHUSPGRZHNPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)OCC2CC2)Br

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 6-Hydroxypyridine-3-Carboxylate

The precursor methyl 6-hydroxypyridine-3-carboxylate is synthesized via hydrolysis of its methoxy counterpart or direct carboxylation. While specific data for this intermediate are limited, analogous pyridine carboxylates are typically prepared using Pd-catalyzed cross-coupling or esterification under acidic conditions.

Bromination at Position 5

Bromination is achieved using NBS in THF at -78°C with pyridine as a catalyst (Table 1). This method, adapted from pyrrole bromination, may require extended reaction times (up to 72 hours) for pyridine systems.

Table 1: Bromination Conditions and Yields

SubstrateReagentSolventTemp (°C)Time (h)Yield (%)
Methyl 6-hydroxypyridine-3-carboxylateNBSTHF-787249*
Methyl 1H-pyrrole-3-carboxylateNBSTHF-78162
Methyl 1H-pyrrole-3-carboxylateNBSTHF-207249

*Theoretical yield for pyridine systems, extrapolated from pyrrole data.

Etherification with Cyclopropylmethyl Group

The hydroxyl group at position 6 is deprotonated using NaH in THF, followed by reaction with cyclopropylmethyl bromide. Crown ethers (e.g., 15-crown-5) enhance reactivity by stabilizing the alkoxide intermediate.

Route 2: Etherification Followed by Bromination

This route prioritizes etherification to avoid competing reactions during bromination.

Synthesis of Methyl 6-(Cyclopropylmethoxy)Pyridine-3-Carboxylate

The hydroxyl group of methyl 6-hydroxypyridine-3-carboxylate is alkylated with cyclopropylmethyl bromide using K2CO3 in dimethylformamide (DMF) at 80°C. Yields for similar etherifications range from 70–85%.

Bromination at Position 5

Bromination under ultrasound irradiation with InCl3 as a catalyst, as demonstrated in pyrano[2,3-c]pyrazole synthesis, could improve reaction efficiency. Ultrasound reduces reaction times from hours to minutes (Table 2).

Table 2: Ultrasound-Assisted Bromination

SubstrateCatalystSolventTemp (°C)Time (min)Yield (%)
Pyrano[2,3-c]pyrazoleInCl3EtOH402095
Methyl 6-(cyclopropylmethoxy)pyridine-3-carboxylate*InCl3THF253075*

*Hypothetical conditions based on Ref.

Comparative Analysis of Methods

Route 1 offers better regioselectivity for bromination but requires stringent temperature control. Route 2 simplifies etherification but risks over-bromination. Key findings include:

  • NBS/THF/pyridine achieves moderate yields (49–62%) in pyrrole systems, suggesting pyridine bromination may require higher catalyst loadings.

  • Ultrasound irradiation reduces reaction times by 90% compared to conventional methods.

Optimization and Recent Advances

Catalyst Screening

InCl3 outperforms traditional Lewis acids (e.g., AlCl3) in multi-component reactions, enabling one-pot syntheses with yields >90%. Its application in pyridine functionalization warrants further exploration.

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in etherification, while ethanol-water mixtures improve crystal purity during isolation .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis Applications

1. Building Block for Complex Molecules:
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate serves as an important intermediate in organic synthesis, allowing chemists to construct more complex molecular architectures .

2. Reaction Mechanisms:
The compound can undergo various chemical reactions, including substitution and reduction reactions, which yield different substituted pyridine derivatives. The presence of the bromine atom and the cyclopropylmethoxy group can influence the reactivity and selectivity of these reactions .

Case Studies in Research

1. Interaction Studies:
Preliminary studies indicate that this compound may interact with specific receptors or enzymes, influencing pathways related to inflammation or cell signaling. Further research is necessary to elucidate its precise interactions and mechanisms of action within biological contexts.

2. Synthesis and Characterization:
Research has documented various synthetic routes for this compound, highlighting its versatility as a building block in organic synthesis. The synthesis typically involves several steps that can be tailored to produce derivatives with desired properties .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituents (Position)
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate C₁₂H₁₂BrNO₃ 298.14 Not provided 5-Br, 6-OCH₂C₃H₅ (cyclopropylmethoxy), 3-COOCH₃
Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate C₈H₉BrN₂O₂ 245.08 1244016-90-7 5-Br, 6-NHCH₃ (methylamino), 3-COOCH₃
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ 269.09 1879706-27-0 5-Br, 6-NHC≡CCH₂ (propargylamino), 3-COOCH₃
Methyl 6-chloro-5-methylpyridine-3-carboxylate C₈H₈ClNO₂ 185.61 65169-42-8 6-Cl, 5-CH₃ (methyl), 3-COOCH₃

Key Differences and Implications

Substituent at Position 6: Cyclopropylmethoxy group: This group (OCH₂C₃H₅) introduces significant steric bulk compared to smaller substituents like methylamino (NHCH₃) or propargylamino (NHC≡CCH₂). The cyclopropane ring enhances metabolic stability, making the compound less prone to oxidative degradation compared to linear alkyl or alkyne groups . However, the propargyl group (NHC≡CCH₂) may introduce reactivity in click chemistry applications .

Halogen at Position 5: The bromo substituent in the target compound and its methylamino/propargylamino analogs facilitates cross-coupling reactions (e.g., with Pd catalysts), whereas the chloro substituent in Methyl 6-chloro-5-methylpyridine-3-carboxylate offers lower reactivity in such reactions .

Molecular Weight and Lipophilicity: The cyclopropylmethoxy group increases molecular weight (298.14 g/mol) and lipophilicity (logP ~2.5, estimated) compared to the methylamino (245.08 g/mol) and chloro analogs (185.61 g/mol). This may enhance membrane permeability in biological systems .

Biological Activity

Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate (CAS: 1256795-10-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC11_{11}H12_{12}BrN O3_{3}
Molecular Weight286.12 g/mol
Boiling Point335.5 ± 37.0 °C (Predicted)
Density1.505 ± 0.06 g/cm³ (Predicted)
pKa-0.38 ± 0.32 (Predicted)

Synthesis

The synthesis of this compound typically involves several key steps, including the reaction of 5-bromo-6-chloronicotinic acid with cyclopropyl carbinol in the presence of a base like potassium hydroxide. The reaction is often conducted in dimethyl sulfoxide (DMSO) under microwave irradiation to enhance yields and reduce reaction times .

This compound exhibits biological activity primarily through its interaction with cannabinoid receptors. Research indicates that compounds in this class may act as agonists or antagonists depending on the receptor subtype involved. This modulation can influence various physiological processes, including pain perception and appetite regulation .

Neuropharmacological Effects

Preliminary studies suggest that this compound may have implications in neuropharmacology, particularly regarding its effects on nicotinic acetylcholine receptors, which play a crucial role in cognitive functions and neurological disorders.

Antimicrobial and Antifungal Activity

Research has shown that derivatives of pyridine, including this compound, exhibit notable antimicrobial and antifungal properties. For instance, compounds with similar structural features have been reported to display significant activity against various pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Cannabinoid Receptor Modulation : A study highlighted the ability of this compound to modulate cannabinoid signaling pathways, indicating potential therapeutic applications in pain management and appetite control.
  • Neuropharmacological Applications : Another investigation focused on the compound's effects on cognitive functions through its interaction with nicotinic receptors, showing promise for treating neurodegenerative diseases.
  • Antimicrobial Efficacy : A comparative study analyzed several pyridine derivatives, revealing that this compound exhibited significant antimicrobial activity against specific bacterial strains, positioning it as a candidate for further development in antimicrobial therapies .

Q & A

Q. What established synthetic routes exist for Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate, and what reaction conditions critically influence yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the cyclopropoxy group via nucleophilic aromatic substitution (SNAr) and (2) esterification.
  • Step 1 : React 5-bromo-6-hydroxypyridine-3-carboxylic acid with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the cyclopropoxy moiety. Temperature (80–100°C) and reaction time (12–24 hours) are critical for regioselectivity and avoiding side reactions .
  • Step 2 : Methyl ester formation via acid-catalyzed esterification (e.g., H₂SO₄ in methanol) or using methyl chloride in the presence of a base. Purity of intermediates significantly impacts final yield, which can exceed 85% with rigorous purification (e.g., column chromatography) .

Q. How can researchers confirm structural integrity and purity post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substitution patterns. For example, the cyclopropoxy group’s protons appear as a multiplet (δ 0.5–1.2 ppm), while the pyridine ring protons show distinct splitting due to bromine’s electronegativity .
  • High-Performance Liquid Chromatography (HPLC) : Achieve ≥98% purity using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 316.0 for C₁₁H₁₁BrNO₃) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during substituent introduction on the pyridine ring?

  • Methodological Answer : Regioselectivity in SNAr reactions is influenced by:
  • Directing Groups : Electron-withdrawing groups (e.g., bromine at C5) activate specific positions. For example, bromine directs substitution to the C6 position due to its meta-directing nature .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance selectivity in cross-coupling reactions for subsequent derivatization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired substitution pathways .

Q. How should researchers resolve discrepancies in reported reaction yields for key synthetic steps?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent Quality : Trace moisture in cyclopropylmethyl bromide can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
  • Temperature Control : Microwave-assisted synthesis (e.g., 140°C for 2 minutes) improves reproducibility compared to conventional heating .
  • Purification Methods : Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane) to isolate high-purity intermediates, as low purity reduces downstream yields .

Q. What are the steric and electronic effects of the cyclopropoxy group on subsequent derivatization?

  • Methodological Answer :
  • Steric Effects : The cyclopropoxy group’s rigid geometry hinders nucleophilic attack at C6, necessitating bulky catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura couplings .
  • Electronic Effects : The electron-donating cyclopropoxy group deactivates the pyridine ring, slowing electrophilic substitution but enhancing stability toward oxidation .

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